6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
説明
Key Milestones in Imidazo[1,2-a]pyridine Drug Development
| Year | Breakthrough | Application |
|---|---|---|
| 2013 | Discovery of Q203’s anti-TB activity | Infectious disease |
| 2021 | Synthesis of phosphonopropionate RGGT inhibitors | Cancer metabolism |
| 2024 | Development of KRAS G12C covalent inhibitors | Oncology |
These innovations underscore the scaffold’s adaptability, driven by substitutions at the C2, C3, and C6 positions, which modulate target affinity and physicochemical properties.
Strategic Importance of 6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide in Medicinal Chemistry
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide (molecular formula: C₁₁H₁₂ClN₃O₂) epitomizes structure-based optimization within this pharmacophore. Its design incorporates two critical modifications:
- 6-Chloro substitution : Enhances electron-withdrawing effects, stabilizing the aromatic system and improving binding to hydrophobic pockets in target proteins.
- N-(3-hydroxypropyl)carboxamide side chain : Introduces hydrogen-bonding capacity and solubility, addressing historical limitations of imidazo[1,2-a]pyridines in aqueous environments.
Structural and Functional Insights
- Synthetic Accessibility : The compound is synthesized via nucleophilic substitution at C6, followed by carboxamide coupling using 3-hydroxypropylamine. This route achieves a 90% purity profile, as validated by HPLC.
- Structure-Activity Relationship (SAR) :
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 253.69 g/mol | Optimal for blood-brain barrier penetration |
| logP | 1.9 | Balances solubility and membrane permeability |
| Hydrogen Bond Donors | 2 | Facilitates target engagement in polar binding sites |
Applications in Drug Discovery :
- Antimicrobial Research : The chloro-carboxamide motif shares structural homology with Q203, suggesting potential for targeting bacterial electron transport chains.
- Oncology : The hydroxypropyl side chain aligns with trends in covalent inhibitor design, enabling interactions with cysteine residues in oncoproteins like KRAS.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
This derivative’s unresolved potential lies in its balanced physicochemical profile, positioning it as a candidate for both in vitro and in vivo studies. Future work may explore its efficacy in combination therapies or as a precursor for prodrug development.
特性
IUPAC Name |
6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHCSZNQQQDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase). These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function and localization.
Mode of Action
The compound interacts with its targets by inhibiting the action of the prenyl transferases. This inhibition disrupts the normal function of the target proteins, leading to changes in cellular processes where these proteins play a role.
Biochemical Pathways
The affected pathways are those involving the target proteins modified by the prenyl transferases. The downstream effects of this disruption can vary widely, depending on the specific roles of the target proteins in different cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific roles of the target proteins in the cell. By inhibiting the function of these proteins, the compound could disrupt a variety of cellular processes, potentially leading to therapeutic effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to interact with its targets. Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions.
生物活性
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : 6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
- CAS Number : 882748-08-5
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.68 g/mol
Research indicates that compounds within the imidazo[1,2-a]pyridine class, including 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, exhibit various biological activities primarily through modulation of enzymatic pathways and receptor interactions. Specifically, these compounds have been noted for their ability to inhibit certain kinases and modulate GABA_A receptors, which are crucial in neurotransmission and various neurological conditions .
Therapeutic Applications
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds similar to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 3.12 µg/mL for some derivatives, indicating strong antimicrobial potential .
- Neurological Disorders :
Case Study 1: Anticancer Efficacy
In a controlled study involving various imidazo[1,2-a]pyridine derivatives, researchers evaluated their efficacy against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
Case Study 2: Antimicrobial Activity
A series of experiments tested the antibacterial properties of related compounds against common bacterial strains. The results showed that derivatives with specific functional groups exhibited superior activity compared to traditional antibiotics, highlighting the importance of structural optimization in drug design.
Data Summary
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide | 882748-08-5 | 253.68 g/mol | Anticancer, Antimicrobial |
類似化合物との比較
The following analysis compares 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Halogen-Substituted Derivatives
Key Observations :
- Bromination at the 8-position (as in ) increases molecular weight and may alter receptor binding kinetics compared to the 6-chloro derivative.
- Fluazaindolizine () demonstrates the impact of sulfonyl and methoxy groups on pesticidal activity, though its higher molecular weight (468.23 vs. 253.69) may limit bioavailability.
Alkyl Chain-Modified Carboxamides
Key Observations :
- Elongating the alkyl chain (e.g., heptan-2-yl in ) increases lipophilicity (predicted density: 1.21 g/cm³) compared to the 3-hydroxypropyl group (unreported density), which may affect membrane permeability.
- The hydroxyethyl analog () shares a polar side chain with the target compound but introduces bromine at the 3-position, which could sterically hinder interactions with biological targets.
Key Observations :
- Chalcone conjugates () exhibit potent antitrypanosomal activity (IC₅₀ < 2 μM), highlighting the role of extended π-systems in targeting parasitic enzymes.
- The N-phenyl-pyridyl derivative () shows exceptional Nurr1 receptor agonism (EC₅₀ = 1 nM), suggesting that aromatic substituents enhance transcriptional activation.
Q & A
Q. What safety protocols are critical for handling this compound in academic labs?
- Methodology :
- PPE : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize chlorinated waste with NaHCO3 before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
